molecular formula C10H12N2O B1418528 [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine CAS No. 1155082-68-0

[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine

Cat. No. B1418528
M. Wt: 176.21 g/mol
InChI Key: TXGKVOLCOGUHQR-UHFFFAOYSA-N
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Description

“[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine” is a chemical compound that falls under the category of benzoxazoles . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and so on .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structure of “[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine” contains a total of 29 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 Oxazole .

Scientific Research Applications

Applications in Neuropharmacology

The compound [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine and its derivatives have been explored in various neuropharmacological contexts. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been studied for their potential therapeutic effects in psychotherapy, being considered prototypes for a new pharmacological class termed entactogens (Nichols et al., 1986). Additionally, certain arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines have been recognized for their potent antagonism against 5-HT7 receptors, showing promising antidepressant and anxiolytic properties (Canale et al., 2016).

Potential in Diagnostic Imaging

The localization of I-123 iodophenylalkyl amines in the rat brain has been evaluated, highlighting the potential use of certain [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine derivatives in brain imaging studies. This research could pave the way for new diagnostic tools in nuclear medicine (Winchell et al., 1980).

Involvement in Metabolic Pathways

Research has shed light on the metabolism of certain derivatives in the body. For example, a study on the metabolism of a thiazole benzenesulfonamide derivative, a potential agonist of the human beta3-adrenergic receptor, has revealed novel insights into the metabolic pathways and excretion patterns of these compounds (Tang et al., 2002).

properties

IUPAC Name

2-(6-methyl-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGKVOLCOGUHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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